BenchChemオンラインストアへようこそ!

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

Fragment-based drug discovery Hsp90 inhibitors Scaffold hopping

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine (CAS 860648-93-7, PDB Ligand ID: B2K) is a synthetic 2-aminopyrimidine derivative that functions as a selective, ATP-competitive ligand of the N-terminal domain of heat shock protein 90-alpha (Hsp90α). Identified through a parallel fragment-based and virtual screening campaign by Chugai Pharmaceutical, this compound belongs to a class of 2-aminopyrimidine fragments recognized for their high ligand efficiency against the Hsp90 molecular chaperone target.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 860648-93-7
Cat. No. B1304377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
CAS860648-93-7
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)C)N
InChIInChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)18(16,17)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)
InChIKeyXUOYIZBDMDPDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine: A Validated Hsp90 Fragment Hit for Chemical Biology


4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine (CAS 860648-93-7, PDB Ligand ID: B2K) is a synthetic 2-aminopyrimidine derivative that functions as a selective, ATP-competitive ligand of the N-terminal domain of heat shock protein 90-alpha (Hsp90α) [1]. Identified through a parallel fragment-based and virtual screening campaign by Chugai Pharmaceutical, this compound belongs to a class of 2-aminopyrimidine fragments recognized for their high ligand efficiency against the Hsp90 molecular chaperone target [1]. Its binding mode has been experimentally validated by X-ray crystallography at 1.75 Å resolution (PDB 3B25), confirming its occupancy of the ATP-binding pocket and providing a structural basis for its use in fragment-based drug discovery (FBDD) and chemical probe development [2]. With a molecular weight of 263.32 Da, calculated logP of 1.7, and a measured binding affinity (Kd) of 860 nM for human Hsp90α, this compound represents a well-characterized starting point for structure-guided optimization [1][3].

Why Generic 2-Aminopyrimidine Substitution Fails for Hsp90: The Quantified Risk of Scaffold and Substituent Interchange


The Hsp90 ATP-binding pocket exhibits a pronounced sensitivity to the heterocyclic scaffold and the nature of the 6-position substituent on the 2-aminopyrimidine core, making generic substitution a high-risk strategy for maintaining target engagement [1]. Simply replacing the pyrimidine ring with a 1,3,5-triazine scaffold, as seen in the aminotriazine fragment (PDB 3B24), results in a catastrophic ~49-fold loss in binding affinity, dropping the Kd from 860 nM to 42,000 nM [1][2]. Conversely, modifying the 6-position sulfonyl substituent to a bulkier aromatic group, while beneficial for potency—as demonstrated by Ro1127850 (PDB 3B26, Kd = 230 nM)—also adds significant molecular weight and complexity that can compromise the fragment-like physicochemical profile essential for downstream optimization [1][3]. These quantitative discontinuities underscore that even structurally conservative alterations to the 4-methyl-6-tosyl-pyrimidin-2-amine scaffold produce non-linear and unpredictable changes in both binding thermodynamics and ligand efficiency, making this specific compound a uniquely characterized reference point within the series [1].

Quantitative Differentiation Evidence for 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine Against Closest Hsp90 Comparators


49-Fold Binding Affinity Gain Over the Aminotriazine Fragment Scaffold

When evaluated under identical assay conditions in the Miura et al. (2011) study, 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine (CH4675194) exhibited a Kd of 860 nM against human Hsp90α by 2D 1H-15N NMR chemical shift perturbation, whereas the corresponding 2-aminotriazine fragment (PDB 3B24, B2J) displayed a Kd of 42,000 nM [1]. This represents a quantified 49-fold improvement in binding affinity attributable solely to the switch from a 1,3,5-triazine to a pyrimidine core combined with the replacement of the 4-ethylthio substituent with a 4-tosyl group [1][2]. Both compounds were tested as part of the same fragment screening cascade, providing a direct, internally controlled head-to-head comparison [1].

Fragment-based drug discovery Hsp90 inhibitors Scaffold hopping

Superior Fragment Physicochemical Profile Versus Ro1127850 for Downstream Optimization

Compared to the more potent 2-aminopyrimidine congener Ro1127850 (PDB 3B26, B2L), 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine presents a markedly more fragment-compliant physicochemical profile [1]. The target compound has a molecular weight of 263.32 Da and a calculated logP of 1.7, whereas Ro1127850 (4-(1H,3H-benzo[de]isochromen-6-yl)-6-methylpyrimidin-2-amine) has a molecular weight of 277.32 Da and incorporates a rigid, polycyclic benzo[de]isochromen substituent that substantially increases molecular complexity and reduces aqueous solubility [2]. Although Ro1127850 achieves a superior Kd of 230 nM (3.7-fold tighter binding), its larger, more lipophilic structure limits its utility as a minimal pharmacophore for fragment growing or merging strategies, whereas the target compound's lower molecular weight and balanced lipophilicity offer greater room for property-guided optimization [1].

Fragment metrics Lead-likeness Physicochemical properties

Divergent Binding-Enzymatic Potency Relationship Compared to Ro4919127 Indicating Distinct Interaction Mode

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine and the triazine-based inhibitor Ro4919127 (PDB 3B27, B2T) exhibit an inverted relationship between binding affinity and enzymatic inhibition, suggesting fundamentally different modes of engaging the Hsp90 ATP pocket [1]. The target compound binds with a Kd of 860 nM (NMR) but inhibits Hsp90α ATPase activity with an IC50 of 9,600 nM—an 11.2-fold right-shift from binding to enzymatic potency [1][2]. In striking contrast, Ro4919127 shows a Kd of 6,900 nM (8-fold weaker binding than the target) yet achieves an IC50 of 750 nM, representing a 9.2-fold left-shift toward greater enzymatic potency relative to its binding affinity [1][3]. This divergent behavior implies that the sulfonyl-pyrimidine scaffold of the target compound engages the ATP-binding site in a manner that is less efficiently coupled to ATPase inhibition than the chlorophenyl-triazine scaffold of Ro4919127, pointing to distinct binding modes with different conformational consequences for the Hsp90 dimer [1].

Structure-activity relationship Binding kinetics ATPase inhibition

Structural Validation at 1.75 Å Resolution Confirms Defined ATP-Pocket Binding Pose

The binding mode of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine to the Hsp90α N-terminal domain has been experimentally determined at 1.75 Å resolution (PDB 3B25), providing atomic-level detail of its interactions within the ATP-binding pocket [1]. The 2-aminopyrimidine core forms a bidentate hydrogen-bonding interaction with a conserved water molecule and the Asp93 side chain, a hallmark of ATP-competitive Hsp90 inhibitors, while the 4-methyl group occupies a small hydrophobic subpocket and the toluene-4-sulfonyl moiety extends toward a solvent-exposed region, making van der Waals contacts with Phe138 and additional hydrophobic residues [1][2]. This experimentally validated pose stands in contrast to many commercially available analogs that lack crystallographic characterization, leaving their binding modes inferred rather than proven [2]. The ligand validation metrics for B2K in 3B25 report a real-space correlation coefficient of 0.957 and a real-space R-factor of 0.09, indicating excellent fit of the atomic model to the electron density [2].

X-ray crystallography Structure-based drug design Binding mode characterization

Proven Fragment-to-Lead Tractability: 253-Fold Affinity Gain Achieved in CH5015765

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine served as a critical fragment starting point in the structure-guided design of CH5015765 (PDB 3B28), the optimized lead compound from the Miura et al. (2011) campaign [1]. The evolutionary path from this fragment (Kd = 860 nM) to CH5015765 (Kd = 3.4 nM) represents a 253-fold improvement in binding affinity, achieved through iterative structure-based elaboration of the 2-aminopyrimidine core informed by the 3B25 co-crystal structure [1][2]. CH5015765 additionally demonstrated in vivo antitumor activity in human cancer xenograft mouse models, confirming that the fragment's binding mode was productive for generating clinically relevant pharmacology [1]. This proven tractability distinguishes the target compound from inactive or non-optimizable fragments, as its binding pose contains accessible vectors for chemical elaboration that have been experimentally validated to yield nanomolar inhibitors [1].

Fragment evolution Lead optimization Structure-activity relationship

High-Impact Application Scenarios for 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine Based on Quantitative Evidence


Fragment Screening Cascade Positive Control for Hsp90 Biochemical and Biophysical Assays

With a well-characterized Kd of 860 nM by NMR and an IC50 of 9,600 nM in the malachite green ATPase assay, this compound serves as an ideal positive control for establishing and validating Hsp90 fragment screening cascades [1]. Its intermediate affinity ensures a detectable signal in both biochemical and biophysical formats without saturating the assay window, enabling robust Z'-factor determination and inter-assay calibration. The availability of its co-crystal structure (PDB 3B25, 1.75 Å) further allows orthogonal confirmation of binding site engagement via X-ray crystallography or competitive displacement assays [2]. Its 49-fold affinity advantage over the aminotriazine fragment (Kd 42,000 nM) also makes it a more cost-effective and analytically sensitive control than weaker-binding alternatives [1].

Structure-Based Fragment Growing and Merging Using a Validated 1.75 Å Co-Crystal Structure

The experimentally determined binding pose in PDB 3B25 reveals that the 2-aminopyrimidine core anchors the compound via conserved hydrogen bonds to Asp93 and a structural water molecule, while the toluene-4-sulfonyl group extends toward a solvent-accessible region that presents clear vectors for chemical elaboration [1][2]. This well-defined orientation, combined with the compound's favorable fragment metrics (MW 263 Da, clogP 1.7, 18 heavy atoms), provides a structurally validated template for computational fragment growing, merging, or linking strategies [1]. The proven 253-fold affinity gain realized in the evolution to CH5015765 (Kd 3.4 nM) demonstrates that this binding pose is productive for rational optimization and not a crystallographic artifact [3]. Medicinal chemistry teams initiating new Hsp90 programs can therefore use this compound as a structurally characterized starting point with a known optimization trajectory.

Selectivity Profiling Reference for Hsp90α vs. Hsp90β and Other ATP-Binding Chaperones

The divergent binding-to-enzymatic potency relationship observed for this compound (Kd 860 nM vs. IC50 9,600 nM) suggests a distinct conformational effect upon Hsp90α binding compared to Ro4919127 (Kd 6,900 nM, IC50 750 nM) [1]. This property makes the compound a valuable reference tool for profiling how different chemotypes modulate Hsp90 ATPase activity and co-chaperone recruitment differently, even at comparable occupancy levels. Researchers studying the functional consequences of Hsp90 ligand binding—including effects on client protein degradation (e.g., HER2, Akt, Raf-1), co-chaperone association (p23, Cdc37), and downstream signaling—can employ this compound to decouple thermodynamic binding from functional inhibition in mechanistic studies [1].

Pharmacophore Model Building for 2-Aminopyrimidine-Based Kinase and Chaperone Inhibitors

The co-crystal structure of this compound bound to Hsp90α provides a high-resolution (1.75 Å) template for constructing and validating pharmacophore models of ATP-competitive 2-aminopyrimidine ligands [1][2]. The key pharmacophoric features—the hydrogen bond donor/acceptor pair of the 2-amine, the hydrophobic methyl at position 4, and the aryl-sulfonyl group at position 6—are precisely defined in three-dimensional space, enabling accurate virtual screening of commercial or in-house compound libraries for novel Hsp90 or kinase inhibitors [1]. The compound's ChEMBL entry (CHEMBL1834091) and its integration with the PDB and BindingDB provide machine-readable activity data suitable for benchmarking computational models such as docking scoring functions, free energy perturbation calculations, and machine learning-based affinity predictions [3].

Quote Request

Request a Quote for 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.